
1,3-dimethyl-7-(trideuteriomethyl)-5H-purine-2,6,8-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-7-(trideuteriomethyl)-5H-purine-2,6,8-trione, also known as caffeine-d3, is a deuterated form of caffeine. Caffeine is a naturally occurring stimulant found in coffee, tea, and other beverages. It is widely used as a psychoactive substance and is known to have various biological effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-7-(trideuteriomethyl)-5H-purine-2,6,8-trione involves the introduction of deuterium atoms into the caffeine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of 1,3-dimethylxanthine with deuterated methyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to remove any impurities and achieve the desired isotopic enrichment .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-7-(trideuteriomethyl)-5H-purine-2,6,8-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like methyl iodide or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce demethylated derivatives.
Applications De Recherche Scientifique
1,3-Dimethyl-7-(trideuteriomethyl)-5H-purine-2,6,8-trione has several scientific research applications:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques, including mass spectrometry.
Biology: Employed in metabolic studies to trace the pathways of caffeine metabolism.
Medicine: Investigated for its potential therapeutic effects and as a tool in pharmacokinetic studies.
Industry: Utilized in the development of deuterated drugs and as a reference standard in quality control
Mécanisme D'action
The mechanism of action of 1,3-dimethyl-7-(trideuteriomethyl)-5H-purine-2,6,8-trione is similar to that of caffeine. It acts as a central nervous system stimulant by blocking adenosine receptors, which leads to increased release of neurotransmitters such as dopamine and norepinephrine. This results in enhanced alertness and reduced fatigue.
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeine: The non-deuterated form of the compound, widely known for its stimulant effects.
Theophylline: Another purine alkaloid with similar biological effects, used in the treatment of respiratory diseases.
Theobromine: Found in cocoa, it has milder stimulant effects compared to caffeine
Uniqueness
1,3-Dimethyl-7-(trideuteriomethyl)-5H-purine-2,6,8-trione is unique due to the presence of deuterium atoms, which makes it a valuable tool in scientific research. The deuterium labeling allows for precise tracking in metabolic studies and enhances the stability of the compound in various applications.
Propriétés
Formule moléculaire |
C8H10N4O3 |
|---|---|
Poids moléculaire |
213.21 g/mol |
Nom IUPAC |
1,3-dimethyl-7-(trideuteriomethyl)-5H-purine-2,6,8-trione |
InChI |
InChI=1S/C8H10N4O3/c1-10-4-5(9-7(10)14)11(2)8(15)12(3)6(4)13/h4H,1-3H3/i1D3 |
Clé InChI |
BMPZJVFJRYVRJD-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1C2C(=NC1=O)N(C(=O)N(C2=O)C)C |
SMILES canonique |
CN1C2C(=NC1=O)N(C(=O)N(C2=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-cyclohexyl-1,3-diazinane-2,4-dione](/img/structure/B12351336.png)

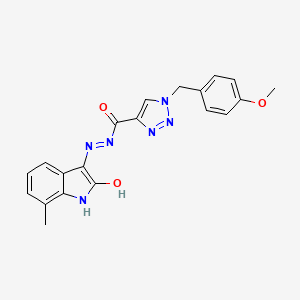
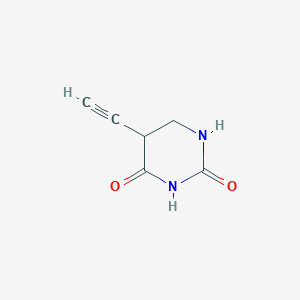
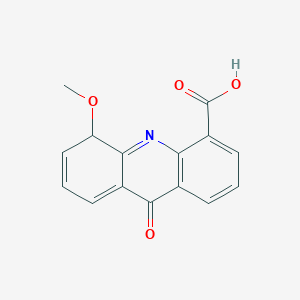
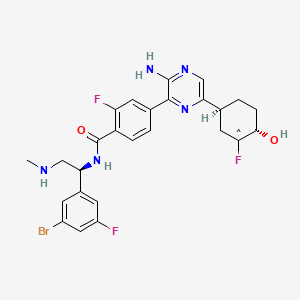
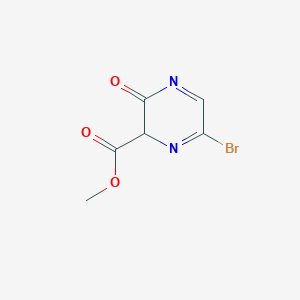
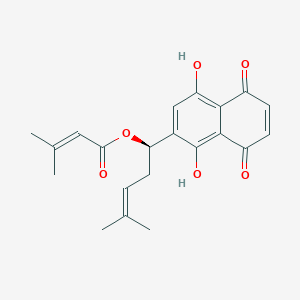
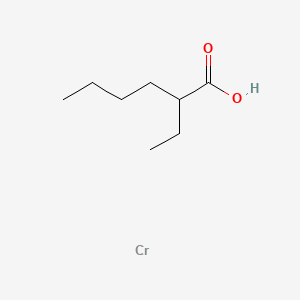
![Methyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride](/img/structure/B12351414.png)

![[(1R,2R,6R,10S,11R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-2-iodo-5-methoxyphenyl)acetate](/img/structure/B12351419.png)


